4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide
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Overview
Description
4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a nitro group, a benzamide moiety, and a trihydroxyphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide typically involves multiple steps. One common method includes the condensation of 4-nitrobenzoyl chloride with 2,3,4-trihydroxybenzaldehyde in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The trihydroxyphenyl group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various substituted derivatives .
Scientific Research Applications
4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trihydroxyphenyl group can form hydrogen bonds and π-π interactions with proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar compounds include:
4-nitrobenzamide: Lacks the trihydroxyphenyl group, making it less reactive in certain biological contexts.
2,3,4-trihydroxybenzaldehyde: Lacks the nitrobenzamide moiety, limiting its applications in synthetic chemistry.
N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides: These compounds have different substituents, leading to variations in their chemical and biological properties.
4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide stands out due to its unique combination of functional groups, which confer a wide range of reactivity and applications.
Properties
Molecular Formula |
C14H11N3O6 |
---|---|
Molecular Weight |
317.25 g/mol |
IUPAC Name |
4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11N3O6/c18-11-6-3-9(12(19)13(11)20)7-15-16-14(21)8-1-4-10(5-2-8)17(22)23/h1-7,18-20H,(H,16,21)/b15-7- |
InChI Key |
OQNGYRBQYWPKIC-CHHVJCJISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C\C2=C(C(=C(C=C2)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C(=C(C=C2)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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